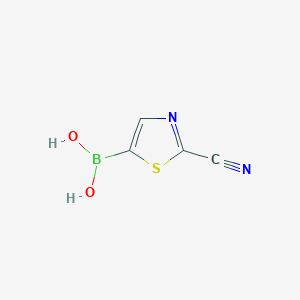
(2-Cyanothiazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanothiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring with a cyano substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanothiazol-5-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated thiazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and scalable reaction conditions .
化学反应分析
Types of Reactions: (2-Cyanothiazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation reactions to form boronic esters and reduction reactions to yield boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions include biaryl compounds, boronic esters, and boranes, which are valuable intermediates in organic synthesis .
科学研究应用
Chemistry: (2-Cyanothiazol-5-yl)boronic acid is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology and Medicine: In biological research, boronic acids are employed as enzyme inhibitors and in the design of sensors for detecting biomolecules.
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers, where its unique reactivity can be harnessed to create novel products .
作用机制
The mechanism by which (2-Cyanothiazol-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where the boronic acid group interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the thiazole ring and cyano group.
4-Formylphenylboronic Acid: Used in similar applications but has a formyl group instead of a cyano group.
3-Cyanophenylboronic Acid: Similar in structure but with a phenyl ring instead of a thiazole ring.
Uniqueness: (2-Cyanothiazol-5-yl)boronic acid is unique due to the presence of both the thiazole ring and the cyano group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications where these features are advantageous .
属性
分子式 |
C4H3BN2O2S |
|---|---|
分子量 |
153.96 g/mol |
IUPAC 名称 |
(2-cyano-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H3BN2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2,8-9H |
InChI 键 |
PAVOVVZTACKJIQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(S1)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)

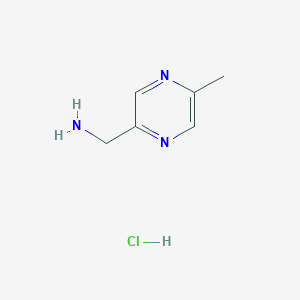
![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)

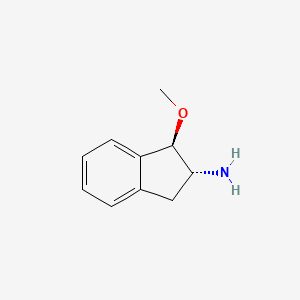

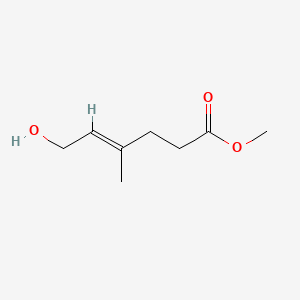

![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)

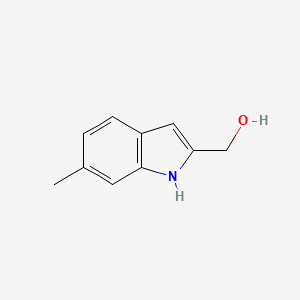
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
